2-(4-((2-Chloro-4-nitrophenyl)azo)-N-(2-cyanoethyl)-3-methylanilino)ethyl benzoate
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Overview
Description
2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl benzoate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl benzoate typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-cyanoethyl)-3-methylaniline under controlled conditions to form the azo compound.
Esterification: The final step involves the esterification of the azo compound with benzoic acid or its derivatives in the presence of a suitable catalyst, such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium dithionite, hydrogen gas.
Substitution: Amines, thiols, appropriate solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may affect signaling pathways, metabolic pathways, or other cellular processes, resulting in its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl acetate
- **2-[4-(2-Chloro-4-Nitrophenyl)diazenyl-n-(2-cyanoethyl)-3-methylanilino]ethyl propionate
Properties
CAS No. |
20339-55-3 |
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Molecular Formula |
C25H22ClN5O4 |
Molecular Weight |
491.9 g/mol |
IUPAC Name |
2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)-3-methylanilino]ethyl benzoate |
InChI |
InChI=1S/C25H22ClN5O4/c1-18-16-20(8-10-23(18)28-29-24-11-9-21(31(33)34)17-22(24)26)30(13-5-12-27)14-15-35-25(32)19-6-3-2-4-7-19/h2-4,6-11,16-17H,5,13-15H2,1H3 |
InChI Key |
WHPIKYRFNMHMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCC#N)CCOC(=O)C2=CC=CC=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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